2-Bromo-5-chloro-1,8-naphthyridine
Overview
Description
2-Bromo-5-chloro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of bromine and chlorine atoms attached to the naphthyridine ring system The naphthyridine core is a fused ring system containing two pyridine rings
Mechanism of Action
Target of Action
1,8-naphthyridines, a class of compounds to which 2-bromo-5-chloro-1,8-naphthyridine belongs, have been found to exhibit diverse biological activities . For instance, gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .
Mode of Action
It’s known that 1,8-naphthyridines interact with their targets in various ways, leading to changes in biological activities . The specific interactions and resulting changes would depend on the exact nature and structure of the 1,8-naphthyridine derivative.
Biochemical Pathways
Given the diverse biological activities of 1,8-naphthyridines , it can be inferred that multiple pathways could potentially be affected.
Result of Action
Given the diverse biological activities of 1,8-naphthyridines , it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-1,8-naphthyridine can be achieved through several methods. One common approach involves the bromination and chlorination of 1,8-naphthyridine. The process typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various nucleophiles such as amines and thiols.
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a boronic acid or ester, and a base such as potassium phosphate (K3PO4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted naphthyridine derivatives can be formed.
Coupling Products: The formation of biaryl compounds or other complex structures through coupling reactions.
Scientific Research Applications
2-Bromo-5-chloro-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer properties.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells.
Chemical Biology: It is employed in the design of molecular probes and sensors for biological studies.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chloro-1,7-naphthyridine
- 3-Bromo-8-chloro-1,7-naphthyridine
- 6-Bromo-2-chloro-1,8-naphthyridine
Uniqueness
2-Bromo-5-chloro-1,8-naphthyridine is unique due to its specific substitution pattern on the naphthyridine ring. This unique arrangement of bromine and chlorine atoms can influence the compound’s reactivity, binding properties, and overall biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-bromo-5-chloro-1,8-naphthyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-7-2-1-5-6(10)3-4-11-8(5)12-7/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVHLHXDCGSGSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=CC(=C21)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857629 | |
Record name | 2-Bromo-5-chloro-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260862-24-5 | |
Record name | 2-Bromo-5-chloro-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.